molecular formula C7H4BrF4NO B15363764 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline

5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B15363764
M. Wt: 274.01 g/mol
InChI Key: ZLDRXUXTIZZIOF-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline is a halogenated aromatic amine with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nitration reactions. One common method involves the bromination of 4-fluoro-2-(trifluoromethoxy)aniline followed by nitration to introduce the bromo group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of amines and alcohols.

  • Substitution: Leads to the formation of various substituted anilines and phenols.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of interactions with biological macromolecules.

Medicine: In the medical field, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating specific biochemical pathways. Its trifluoromethoxy group enhances its binding affinity to target proteins, leading to altered biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorotrifluoromethoxybenzene

  • 2-Bromo-5-trifluoromethoxyphenylboronic acid

Uniqueness: 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline stands out due to its combination of halogen atoms and the trifluoromethoxy group, which provides unique chemical reactivity and stability compared to similar compounds. This makes it particularly useful in specialized chemical syntheses and applications.

Properties

Molecular Formula

C7H4BrF4NO

Molecular Weight

274.01 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4BrF4NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2

InChI Key

ZLDRXUXTIZZIOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)OC(F)(F)F)N

Origin of Product

United States

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